

Application Note: Comprehensive Characterization of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

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Compound of Interest

Compound Name: 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B372835

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Abstract

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a foundational scaffold in medicinal chemistry, forming the core of numerous antibacterial agents known as quinolones.^[1] Its derivatives function by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, leading to rapid bacterial death.^[2] The precise characterization of this molecule is paramount for quality control, drug development, and pharmacokinetic studies. This application note provides a comprehensive guide to the analytical methodologies required for the unambiguous structural elucidation and purity assessment of **4-Oxo-1,4-dihydroquinoline-3-carboxylic acid**. We will delve into the practical and theoretical aspects of chromatographic, spectrometric, and thermal analysis techniques, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinolone Scaffold

The 4-quinolone-3-carboxylic acid moiety is the defining feature of the quinolone class of antibiotics. These synthetic broad-spectrum antibacterial drugs are vital in treating a range of infections.^{[1][2]} The biological activity is intrinsically linked to the molecular structure; therefore, rigorous analytical characterization is non-negotiable. This guide will systematically explore the

application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Thermal Analysis (TGA/DSC), and X-ray Crystallography for a multi-faceted and robust characterization.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of **4-Oxo-1,4-dihydroquinoline-3-carboxylic acid** and quantifying it in various matrices. A reversed-phase method is typically preferred due to the molecule's polarity.

Causality Behind Experimental Choices

The selection of a C18 stationary phase provides a non-polar surface that interacts with the quinolone structure. An acidic mobile phase, typically containing phosphoric acid or formic acid, is crucial to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp, symmetrical peak shape. Acetonitrile or methanol is used as the organic modifier to elute the compound from the column. UV detection is highly effective as the quinolone ring system contains a strong chromophore.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a **4-Oxo-1,4-dihydroquinoline-3-carboxylic acid** sample.

Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
- C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Orthophosphoric acid
- Water (HPLC grade)
- **4-Oxo-1,4-dihydroquinoline-3-carboxylic acid** reference standard and sample.

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH adjusted to ~2.5 with orthophosphoric acid) and acetonitrile. A common starting gradient is 80:20 (Buffer:Acetonitrile).
- Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a small amount of DMSO or methanol, then dilute with the mobile phase) to a final concentration of approximately 1 mg/mL.
- Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Injection Volume: 10 µL
 - UV Detection Wavelength: 280 nm and 310 nm[3][4]
- Analysis: Inject the blank (diluent), standard solution, and sample solution. The purity is calculated by the area percentage method.

Data Presentation:

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Phosphate Buffer (pH 2.5) : Acetonitrile
Flow Rate	1.0 mL/min
Temperature	30 °C
Detection	UV at 280 nm
Expected Retention Time	Dependent on the exact mobile phase composition

Spectrometric Characterization

Spectrometric techniques provide orthogonal information to chromatographic analysis, confirming the molecular structure and identity.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the target compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Protocol: LC-MS Analysis

- Utilize the HPLC conditions outlined in section 2.2, interfacing the HPLC system with a mass spectrometer.
- Ionization Mode: ESI in both positive and negative modes should be evaluated. In positive mode, the protonated molecule $[M+H]^+$ at m/z 190.05 will be observed. In negative mode, the deprotonated molecule $[M-H]^-$ at m/z 188.04 will be detected.
- High-Resolution MS (HRMS): For unambiguous formula determination, HRMS (e.g., TOF or Orbitrap) should be employed to obtain the accurate mass. The theoretical exact mass of $C_{10}H_7NO_3$ is 189.0426.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy:

- Rationale: Provides information on the number of different types of protons and their neighboring environments.
- Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent due to the compound's polarity and allows for the observation of exchangeable protons (NH and COOH).
- Expected Chemical Shifts (δ) in DMSO-d₆:
 - ~15.34 ppm (singlet, 1H, COOH)[5][6]
 - ~13.42 ppm (singlet, 1H, NH)[5][6]
 - ~8.89 ppm (singlet, 1H, H2)[5][6]
 - ~8.28 ppm (doublet, 1H, H5)[5][6]
 - ~7.88 ppm (triplet, 1H, H7)[5][6]
 - ~7.81 ppm (doublet, 1H, H8)[5][6]
 - ~7.60 ppm (triplet, 1H, H6)[5][6]

¹³C NMR Spectroscopy:

- Rationale: Provides information on the number of different types of carbon atoms.
- Expected Chemical Shifts (δ) in DMSO-d₆:
 - ~177 ppm (C4, C=O)
 - ~166 ppm (C11, COOH)

- ~148 ppm (C2)
- ~140 ppm (C8a)
- ~133 ppm (C7)
- ~126 ppm (C5)
- ~125 ppm (C6)
- ~119 ppm (C8)
- ~118 ppm (C4a)
- ~110 ppm (C3)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR Analysis

- Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- Acquire the spectrum from 4000 to 400 cm^{-1} .
- Expected Characteristic Peaks (ν):
 - O-H stretch (Carboxylic Acid): Broad band around 3000-2500 cm^{-1}
 - N-H stretch: Around 3200-3100 cm^{-1}
 - C=O stretch (Ketone): Around 1650-1630 cm^{-1}
 - C=O stretch (Carboxylic Acid): Around 1720-1700 cm^{-1}
 - C=C stretch (Aromatic): Around 1620-1580 cm^{-1}

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantification.

Protocol: UV-Vis Analysis

- Dissolve the sample in a suitable solvent such as DMSO or methanol.
- Scan the absorbance from 200 to 400 nm.
- Expected Absorption Maxima (λ_{max}): Approximately 310 nm in DMSO.^{[4][5]} The exact wavelength can be influenced by the solvent. Quinolone derivatives generally exhibit significant absorption in the UV range.^{[2][3][7][8]}

Structural and Thermal Properties

X-ray Crystallography

For an absolute confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions in the solid state.^{[9][10][11]} The crystal structure of quinolone derivatives often reveals zwitterionic forms and extensive hydrogen bonding networks.^[10]

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Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and decomposition profile of the compound.^{[12][13]}

Protocol: TGA/DSC Analysis

- Accurately weigh 5-10 mg of the sample into an aluminum pan.
- Place the pan in the TGA/DSC instrument.

- Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its decomposition point (e.g., 400 °C).
- Expected Results:
 - DSC: An endothermic peak corresponding to the melting point will be observed. The melting point is reported to be around 269-270 °C.[4]
 - TGA: The TGA curve will show the temperature at which the compound begins to lose mass, indicating thermal decomposition.

Integrated Analytical Approach

A single analytical technique is insufficient for the complete characterization of a pharmaceutical compound. An integrated approach, as outlined below, provides a comprehensive and validated understanding of the molecule's identity, purity, and structure.

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Conclusion

The analytical characterization of **4-Oxo-1,4-dihydroquinoline-3-carboxylic acid** requires a multi-technique approach to ensure its identity, purity, and structural integrity. By combining the separation power of HPLC, the detailed structural insights from NMR and MS, the functional group information from FTIR, and the solid-state properties from X-ray and thermal analysis, researchers can be confident in the quality of this critical pharmaceutical building block. The protocols and insights provided in this application note serve as a robust starting point for the development and validation of analytical methods for this important class of compounds.

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